cis-(-)-Benafentrine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H27N3O3 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[4-[(4aR,10bS)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C23H27N3O3/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27)/t19-,20-/m1/s1 |
InChI Key |
DCDXHGMCXGHXBM-WOJBJXKFSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@@H]3CCN(C[C@@H]3C4=CC(=C(C=C42)OC)OC)C |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Cis Benafentrine
Phosphodiesterase Isozyme Inhibition Profile
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govresearchgate.net Benafentrine (B26854) has been identified as a dual inhibitor of PDE3 and PDE4. openrespiratorymedicinejournal.comnih.gov
Specificity for Phosphodiesterase 3 (PDE3) Isoforms
Benafentrine demonstrates inhibitory activity against PDE3. openrespiratorymedicinejournal.com PDE3 is a critical enzyme in various cell types, including those in the airways and inflammatory cells. nih.gov It hydrolyzes both cAMP and cGMP, with a significantly higher affinity for cAMP. openrespiratorymedicinejournal.com The inhibition of PDE3 by compounds like benafentrine leads to an increase in intracellular cAMP levels, which is primarily associated with smooth muscle relaxation, such as bronchodilation. openrespiratorymedicinejournal.com
Specificity for Phosphodiesterase 4 (PDE4) Isoforms
In addition to its effects on PDE3, benafentrine also inhibits PDE4. openrespiratorymedicinejournal.com PDE4 is specific for hydrolyzing cAMP and is prominently expressed in inflammatory and immune cells. nih.govnih.gov The inhibition of PDE4 is linked to anti-inflammatory effects. openrespiratorymedicinejournal.com The PDE4 family is extensive, with four genes (PDE4A, B, C, and D) that give rise to multiple splice variants, allowing for broad tissue distribution and complex regulation. nih.gov
Table 1: Inhibitory Activity of cis-(-)-Benafentrine
| Enzyme Target | Source | IC50 (µM) |
| PDE3 | Guinea-pig platelets | 1.74 |
| PDE4 | Guinea-pig neutrophils | 1.76 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data sourced from a 2024 study on PDE4 inhibitors. openrespiratorymedicinejournal.com
Implications of Dual PDE3/4 Inhibition
The dual inhibition of both PDE3 and PDE4 by a single compound offers a multifaceted therapeutic approach. portico.org This combination is thought to produce more consistent bronchodilation than inhibiting either enzyme alone and can also reduce inflammation by suppressing the release of inflammatory mediators. portico.org The simultaneous inhibition of both enzymes may lead to synergistic or additive effects on both bronchodilator and anti-inflammatory activities. nih.govdovepress.com This dual action is considered beneficial for conditions like chronic obstructive pulmonary disease (COPD) and asthma. openrespiratorymedicinejournal.com
Cyclic Nucleotide Metabolism Modulation
The primary mechanism through which benafentrine exerts its effects is by altering the metabolism of cyclic nucleotides, particularly cAMP.
Regulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels
By inhibiting PDE3 and PDE4, the enzymes responsible for its breakdown, benafentrine effectively increases the intracellular concentration of cAMP. openrespiratorymedicinejournal.comsemanticscholar.org This elevation of cAMP is a central event that triggers a cascade of downstream signaling pathways. semanticscholar.org The inhibition of PDE4, in particular, has been shown to suppress the synthesis of pro-inflammatory cytokines, further contributing to the compound's anti-inflammatory profile. plos.org
Downstream Signaling Pathway Modulation
The increased levels of intracellular cAMP activate downstream signaling pathways, most notably through the activation of protein kinase A (PKA). google.com PKA, in turn, phosphorylates various target proteins, leading to a cellular response. In the context of airway smooth muscle, this leads to relaxation and bronchodilation. openrespiratorymedicinejournal.com In inflammatory cells, elevated cAMP can suppress the activation and release of inflammatory mediators. plos.org For instance, increased cAMP can inhibit the production of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines. plos.org This modulation of downstream signaling is the ultimate determinant of the physiological effects observed with benafentrine administration.
Influence on Inflammatory Cell Functions
This compound, a dual inhibitor of phosphodiesterase (PDE) isoenzymes 3 and 4, demonstrates significant influence over the functions of key inflammatory cells. By elevating intracellular levels of cyclic adenosine monophosphate (cAMP), it modulates the activity of monocytes, macrophages, T-lymphocytes, and dendritic cells, which are pivotal in the inflammatory cascade.
Effects on Monocyte and Macrophage Activation and Mediator Release
This compound exerts a potent suppressive effect on the activation of monocytes and macrophages, key effector cells of the innate immune system. Research has shown that benafentrine (also identified as AH 21-132) can abolish the generation of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from human peripheral blood monocytes stimulated with lipopolysaccharide (LPS). plos.org This inhibition of a critical inflammatory mediator underscores the compound's anti-inflammatory potential.
The mechanism is tied to its inhibition of the PDE4 isoenzyme family, which is highly expressed in human lung macrophages and peripheral blood monocytes. plos.orgnih.gov The related dual PDE3/4 inhibitor, pumafentrine (B1679864), has also been shown to significantly reduce the synthesis of TNF-α in inflamed colonic tissue, further supporting the role of this dual inhibition in controlling macrophage-driven inflammation. plos.orgsemanticscholar.org Studies using guinea pig macrophages have further explored the interaction between benafentrine enantiomers and PDE4, showing a correlation between the displacement of [3H]R-(-)-rolipram from a high-affinity binding site and the accumulation of intracellular cAMP, which is the biochemical basis for its inhibitory effect on mediator release. nih.govnih.gov
Modulation of T-Lymphocyte Responses
The compound significantly modulates T-lymphocyte activity, a cornerstone of the adaptive immune response. In a preclinical model of experimental colitis, the related dual PDE3/4 inhibitor pumafentrine was shown to systemically suppress T-cell activation. plos.orgsemanticscholar.org Splenocytes isolated from pumafentrine-treated mice, which included a 32% T-cell population, exhibited markedly suppressed synthesis of Interferon-gamma (IFNγ) upon stimulation. plos.org IFNγ is a signature cytokine released by activated T-cells. plos.org
Furthermore, these splenocytes showed decreased expression of CD69, one of the earliest cell surface markers induced on activated T-cells. plos.org This demonstrates that the compound can temper the activation state of T-lymphocytes. The therapeutic potential of dual PDE3/4 inhibition is highlighted by the observation that such inhibitors can lead to an over-additive modulation of inflammatory cell functions compared to inhibiting either isoform alone. aacrjournals.orgnih.gov While selective PDE4 inhibitors can impact T-cell responses, the combined inhibition of PDE3 and PDE4, as seen with benafentrine, offers a broader mechanism for modulating T-cell-mediated immunity. aacrjournals.orgresearchgate.net
Impact on Dendritic Cell Functions
This compound is poised to have a significant impact on the function of dendritic cells (DCs), which are critical antigen-presenting cells that bridge the innate and adaptive immune systems. Both PDE3 and PDE4 enzymes are expressed in monocyte-derived dendritic cells. nih.govjrespharm.com Research into the effects of combined PDE3 and PDE4 inhibition reveals a synergistic action on these cells. nih.gov
Specifically, a study demonstrated that while the selective PDE4 inhibitor rolipram (B1679513) only partially inhibited TNF-α release from LPS-stimulated dendritic cells, and the PDE3 inhibitor motapizone (B1676761) had a minimal effect on its own, the combination of both inhibitors acted synergistically to reduce TNF-α production by 82%. nih.gov This strong synergistic effect suggests that a dual PDE3/4 inhibitor like benafentrine would effectively suppress the pro-inflammatory cytokine response of dendritic cells. nih.gov The dual inhibition of these two PDE isoforms appears to be more effective in modulating DC function than targeting either one alone, indicating a significant potential to influence the initiation of adaptive immune responses. nih.govnih.gov
Molecular Interaction Analysis
The mechanism of this compound is defined by its molecular interactions with specific intracellular enzymes, leading to the modulation of cellular signaling pathways.
Receptor Binding Kinetics Studies
The primary targets of this compound are not cell-surface receptors but intracellular phosphodiesterase (PDE) enzymes. The compound's interaction with these targets is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. While detailed kinetic studies providing association (k_on) and dissociation (k_off) rates for benafentrine are not widely available in the public literature, IC50 values serve as a crucial measure of its binding potency.
Benafentrine is a relatively weak dual inhibitor, whereas the structurally related compound pumafentrine shows significantly higher potency.
| Compound | Target Enzyme | IC50 Value | Source Organism/Cell |
| Benafentrine | PDE3 | 1.74 µM | Guinea-pig platelets |
| PDE4 | 1.76 µM | Guinea-pig neutrophils | |
| Pumafentrine | PDE3 | 28 nM | Not Specified |
| PDE4 | 7 nM | Not Specified | |
| Data sourced from references nih.govnih.govresearchgate.netopenrespiratorymedicinejournal.com |
Ligand-Target Interaction Characterization
This compound is a benzonaphthyridine derivative that functions as a non-selective inhibitor of phosphodiesterase (PDE) type 3 and type 4 isoenzymes. nih.govnih.govnih.gov These enzymes are responsible for the hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). By inhibiting PDE3 and PDE4, benafentrine prevents the degradation of cAMP, leading to its accumulation within the cell. portico.org This elevation in intracellular cAMP activates downstream signaling pathways, such as those mediated by Protein Kinase A (PKA), which in turn mediate the observed anti-inflammatory effects on immune cells. plos.orgportico.org
The interaction with PDE4, in particular, has been further characterized. Studies using macrophage lysates revealed that the functional effects of benafentrine enantiomers on cAMP accumulation correlated well with their ability to displace a radiolabeled ligand, [3H]R-(-)-rolipram, from a high-affinity binding site on the PDE4 enzyme. nih.govnih.gov This suggests that benafentrine interacts with this regulatory binding site on PDE4, which is distinct from the catalytic site, and this interaction is critical for its cellular activity. The dual inhibition of both PDE3 and PDE4 is believed to produce additive or even synergistic anti-inflammatory and bronchodilatory effects compared to the inhibition of a single isoform. nih.govresearchgate.netjrespharm.com
Synthetic Methodologies and Analog Development for Cis Benafentrine
Enantioselective Synthesis Strategies for cis-(-)-Benafentrine
The creation of a single enantiomer, such as this compound, is a critical challenge in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological effects. Enantioselective synthesis aims to produce the desired stereoisomer in high purity, avoiding the need for difficult separation of racemic mixtures.
Achieving the specific cis-configuration in arylnaphthalene lignans (B1203133) is a significant synthetic hurdle. The trans-isomers are often thermodynamically more stable, and reaction conditions can lead to the formation of the undesired trans-product or a mixture of isomers. collectionscanada.gc.caosti.gov Synthetic strategies must therefore employ kinetic control or specialized reaction pathways to favor the formation of the cis-isomer.
Several advanced synthetic strategies have been developed for the broader class of lignans that can be adapted for stereocontrol. nih.govscispace.com These include:
Diels-Alder Reactions: This powerful cycloaddition method can establish multiple stereocenters in a single step. The choice of diene, dienophile, and catalyst can influence the stereochemical outcome. nuph.edu.ua
Radical Cyclization Cascades: Oxidative free radical cyclization, often mediated by reagents like manganese(III) acetate (B1210297), can be used to construct the core ring system of arylnaphthalene lignans. nih.gov
Hauser-Kraus Annulation: This reaction involves the addition of a phthalide (B148349) anion to an electrophile, followed by cyclization, and has been successfully used to synthesize various arylnaphthalene lignans. nih.govscispace.com
A key challenge is that cis-isomers can be prone to isomerization to the more stable trans-form, particularly under certain conditions like heating with iodine in a solvent. collectionscanada.gc.ca This instability underscores the need for carefully controlled reaction and purification conditions to preserve the desired cis-stereochemistry.
| Synthetic Strategy | Key Reaction Type | Potential for Stereocontrol | Reference Example |
|---|---|---|---|
| Diels-Alder Reaction | [4+2] Cycloaddition | High; dependent on reactants and catalysts. | Synthesis of (±)-podophyllotoxin. nuph.edu.ua |
| Radical Cyclization | Free Radical Cascade | Moderate to High; influenced by substrate and reagents. | Synthesis of retrojusticidin B. nih.gov |
| Hauser-Kraus Annulation | Annulation/Cyclization | Moderate; can be influenced by reaction conditions. | Synthesis of diphyllin. scispace.com |
| Suzuki-Miyaura Coupling | Cross-Coupling | Not directly for stereocontrol of the core, but for building the aryl-naphthalene bond. | Used in combination with other strategies. nih.govscispace.com |
Ensuring the final product is a single enantiomer requires specific asymmetric synthesis techniques. One of the most effective and widely used methods is the application of a chiral auxiliary . wikipedia.org A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the starting material (substrate). sigmaaldrich.com Its chiral nature directs subsequent chemical reactions to proceed with a specific stereochemical outcome, a process known as diastereoselective reaction. harvard.edu
Commonly used chiral auxiliaries in asymmetric synthesis include:
Evans Oxazolidinones: These are highly effective for directing stereoselective alkylation and aldol (B89426) reactions.
Pseudoephedrine and Pseudoephenamine: These naturally derived amino alcohols can be used to synthesize optically active carboxylic acids and amino acids with high diastereoselectivity. harvard.edu
Camphorsultams (Oppolzer's Sultams): These are reliable auxiliaries used in a variety of asymmetric transformations. wikipedia.org
Ellman's Sulfinamides: These have proven effective as chiral auxiliaries in the synthesis of enantiomerically pure amines. nih.gov
The general process involves attaching the chiral auxiliary to the substrate, performing the key stereocenter-forming reaction, and then cleaving the auxiliary to yield the enantiomerically pure product. wikipedia.orgnih.gov The auxiliary can often be recovered and reused. sigmaaldrich.com
Once the synthesis is complete, the enantiomeric purity of the product must be verified. Standard analytical techniques for this determination include:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This method uses a stationary phase that is itself chiral, allowing for the separation of the two enantiomers. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvent or a chiral shift reagent can induce different chemical shifts for the nuclei of the two enantiomers, allowing for their quantification. libretexts.org
Capillary Electrophoresis (CE): This is another powerful technique for separating chiral substances and is widely used for purity control of pharmaceuticals. nih.gov
Design and Synthesis of Benafentrine (B26854) Analogues and Derivatives
The modification of a known active compound is a cornerstone of medicinal chemistry, aimed at improving its efficacy, selectivity, or pharmacokinetic properties.
The synthesis of analogues involves systematically altering parts of the Benafentrine molecule to probe structure-activity relationships (SAR). nih.gov By observing how these changes affect biological activity, researchers can identify which parts of the molecule are essential for its function. Modifications can include altering substituent groups on the aromatic rings, changing the length or nature of linker groups, or replacing parts of the core structure.
For example, in the development of analogues for the antifungal agent terbinafine, derivatives lacking the central tertiary amino group were synthesized. nih.gov This study revealed that the amino function was not essential for activity and that potency could be correlated with the polarity of newly introduced functional groups. nih.gov Similarly, the synthesis of novel naftifine (B1207962) analogues has been pursued through strategies involving Mannich-type reactions to create new derivatives for antifungal testing. mdpi.com These approaches demonstrate a common strategy: generating a library of related compounds to identify candidates with an improved pharmacological profile.
| Modification Type | Rationale / Goal | General Example |
|---|---|---|
| Altering Aromatic Substituents | Improve binding affinity, alter electronics, enhance solubility. | Adding or moving methoxy, hydroxyl, or halogen groups. |
| Modifying the Lactone Ring | Change stability, polarity, and interaction with target. | Opening the ring to form a diol; replacing oxygen with nitrogen. |
| Changing Linker Groups | Optimize spatial orientation of pharmacophores, improve metabolic stability. | Altering the length or rigidity of side chains. |
| Bioisosteric Replacement | Retain biological activity while improving physicochemical properties. | Replacing a carboxylic acid with a tetrazole. |
A more advanced strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores into a single compound. nih.govrsc.org A pharmacophore is the specific three-dimensional arrangement of molecular features essential for biological activity. nih.gov The goal of a hybrid compound is to combine the functionalities of its parent molecules to create a drug that can interact with multiple biological targets simultaneously or to enhance activity at a single target. researchgate.net
The design of a hybrid compound based on the Benafentrine pharmacophore would first involve identifying the key structural features of Benafentrine responsible for its biological effect. This pharmacophore would then be chemically linked to another pharmacophore from a different drug. The linker used to connect the two parts is crucial and can be designed to be cleavable (a pro-drug approach) or stable. rsc.org This strategy has been successfully employed in developing novel antimalarial agents by combining the pharmacophores of primaquine (B1584692) and chloroquine. nih.gov Such an approach could potentially be used to enhance the activity of Benafentrine or to create a dual-action therapeutic agent.
Isolation and Characterization of Metabolites for Further Research
The process of studying metabolites begins with their isolation from biological samples (e.g., plasma, urine, or cell cultures). A common workflow involves:
Extraction: The metabolites are first extracted from the biological matrix using solvents like ethyl acetate or methanol. mdpi.com This separates them from proteins, salts, and other endogenous substances. ajchem-b.com
Chromatographic Separation: The crude extract, which contains a mixture of the parent compound and various metabolites, is then separated into individual components. nih.gov This is typically achieved using techniques such as column chromatography over silica (B1680970) gel or Sephadex, followed by purification with High-Performance Liquid Chromatography (HPLC). mdpi.comuni-duesseldorf.de
Structure Elucidation: Once a pure metabolite is isolated, its chemical structure is determined. This is accomplished using a combination of advanced spectroscopic techniques. mdpi.com
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRESIMS) provides the precise molecular formula of the metabolite. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to piece together the molecule's connectivity and stereochemistry, revealing how it differs from the parent compound. ajchem-b.commdpi.com
The identified metabolites can then be synthesized and tested for their own biological activity, providing a more complete picture of the compound's pharmacological profile.
Preclinical Pharmacological Investigations of Cis Benafentrine
In Vitro Pharmacological Characterization
The in vitro pharmacological profile of cis-(-)-Benafentrine has been primarily characterized through its activity as a dual inhibitor of phosphodiesterase (PDE) type 3 and type 4 (PDE3/4). nih.gov These enzymes are responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers that regulate a wide range of cellular processes, including inflammation and smooth muscle relaxation. nih.gov By inhibiting PDE3 and PDE4, this compound increases intracellular cAMP levels, which is associated with broad anti-inflammatory effects and bronchodilation. nih.govfrontiersin.org
Cell-Based Assays for Anti-inflammatory Effects
Cell-based assays are crucial for evaluating the anti-inflammatory potential of compounds by measuring their effects on inflammatory cells. nih.govresearchgate.net These assays often involve stimulating cells with pro-inflammatory agents like lipopolysaccharide (LPS) and then quantifying the production of inflammatory mediators. frontiersin.orgresearchgate.net
In the context of PDE inhibitors, studies have shown that they can suppress the release of pro-inflammatory cytokines. For instance, PDE4 inhibitors have been demonstrated to inhibit the release of interleukin-2 (B1167480) (IL-2), interferon-γ (IFN-γ), and IL-5 from T-cells. nih.gov Dual PDE3/4 inhibitors can also suppress the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) from human airway epithelial cells. nih.gov
The general methodology for such assays involves:
Culturing relevant cell lines (e.g., macrophages like RAW264.7 or J774A.1, or human T-lymphocytes). nih.govresearchgate.net
Pre-incubating the cells with various concentrations of the test compound (e.g., this compound).
Stimulating the cells with an inflammatory agent (e.g., LPS, anti-CD3/CD28). nih.gov
After a set incubation period, collecting the cell supernatant.
Quantifying the levels of inflammatory mediators (e.g., TNF-α, IL-6, NO) using techniques like ELISA or the Griess method for nitric oxide. researchgate.net
While specific data for this compound in these particular assays is not detailed in the provided search results, its classification as a dual PDE3/4 inhibitor strongly suggests it would exhibit anti-inflammatory properties in these cellular models, consistent with other drugs in its class. nih.govsemanticscholar.org
Cellular Cyclic AMP Accumulation Studies
Cellular cyclic AMP (cAMP) accumulation studies are functional assays that measure the downstream effect of PDE inhibition. mdpi.com By blocking the degradation of cAMP, PDE inhibitors lead to an increase in its intracellular concentration. nih.gov This elevation in cAMP is a key mechanism behind the therapeutic effects of compounds like this compound. mdpi.comd-nb.info
These studies are typically performed using whole cells. The general protocol is as follows:
Cells are treated with the PDE inhibitor.
Adenylyl cyclase, the enzyme that synthesizes cAMP, is often stimulated with an agent like forskolin (B1673556) to increase the basal cAMP level.
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using methods such as competitive immunoassays (e.g., ELISA) or reporter gene assays. frontiersin.org
The results of these studies demonstrate the functional consequence of enzyme inhibition in a cellular context, confirming that the compound can effectively increase cAMP levels within the cell.
Radiometric Ligand Binding Assays for Target Affinity
Radioligand binding assays are a gold standard method for determining the affinity of a compound for its target receptor or enzyme. giffordbioscience.com These assays use a radiolabeled ligand that binds specifically to the target. A test compound's ability to displace the radiolabeled ligand is measured, providing information about its binding affinity, often expressed as a Ki (inhibition constant) or IC50 value. giffordbioscience.comgiffordbioscience.com
There are several types of radioligand binding assays:
Saturation assays: Determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand. giffordbioscience.com
Competition assays: Determine the affinity (Ki) of a non-radiolabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for binding to the target. giffordbioscience.com
Kinetic assays: Measure the association and dissociation rates of a radioligand. giffordbioscience.com
For this compound, a competition binding assay would be used to determine its affinity for PDE3 and PDE4. This would involve incubating the purified enzyme with a known PDE-specific radioligand (e.g., [3H]-rolipram for PDE4) and various concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the Ki.
In Vivo Efficacy Studies in Animal Models
In vivo efficacy studies are essential to determine if the in vitro activity of a compound translates to a therapeutic effect in a living organism.
Evaluation in Experimental Models of Inflammatory Diseases
Dual PDE3/4 inhibitors like this compound have been evaluated in various animal models of inflammatory diseases, particularly those related to respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). nih.govsemanticscholar.org These models aim to mimic aspects of the human disease pathology, such as inflammation, airway hyperresponsiveness, and cellular infiltration. frontiersin.org
One example of such a model is the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, which is used to study inflammatory bowel disease (IBD). nih.govsemanticscholar.org In this model, PDE4 and dual PDE3/4 inhibitors have been shown to ameliorate clinical scores and reduce the production of pro-inflammatory cytokines like TNF-α. nih.govsemanticscholar.org
Another relevant model is the arachidonic acid-induced ear edema model in mice. A compound with a similar dual PDE3/4 inhibitory profile demonstrated a 44% inhibition of edema in this model, showcasing its anti-inflammatory effects in vivo. nih.gov
While specific data for this compound in these models is not extensively detailed in the provided search results, its classification and the performance of similar compounds suggest it would likely show efficacy in reducing inflammation in relevant animal models of inflammatory diseases. nih.govsemanticscholar.org For instance, studies on the dual PDE3/4 inhibitor pumafentrine (B1679864) in the DSS-colitis model showed a reduction in clinical score, colon length shortening, and local TNF-α production. nih.gov
Investigations in Models of Respiratory Conditions
The anti-inflammatory properties of this compound have been explored in various preclinical models of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). criver.comfraunhofer.desyncrosome.com These models are crucial for assessing the potential efficacy of new therapeutic agents. fraunhofer.denih.gov
In studies involving guinea pigs, a commonly used species for modeling airway inflammation and bronchial hyperresponsiveness, this compound has demonstrated notable effects. nih.gov For instance, in models where airway inflammation is induced by allergens or irritants like lipopolysaccharide (LPS), treatment with PDE inhibitors has been shown to reduce the influx of inflammatory cells, such as neutrophils and eosinophils, into the airways. syncrosome.comnih.gov
One of the key mechanisms underlying the anti-inflammatory effects of this compound is its ability to inhibit PDE enzymes, particularly PDE3 and PDE4. ncats.ionih.gov This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP is associated with a wide range of anti-inflammatory responses, including the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the relaxation of airway smooth muscle. ncats.ioresearchtrends.netnih.gov
Preclinical studies have also investigated the bronchodilatory effects of this compound. In some animal models, inhaled administration of the compound resulted in bronchodilation. google.com The dual inhibition of PDE3 and PDE4 is thought to contribute to both the anti-inflammatory and bronchodilator properties of the drug. nih.govopenrespiratorymedicinejournal.com
Table 1: Effects of this compound in Preclinical Respiratory Models To display the table in an interactive format, please view this article in a compatible browser.
| Model System | Key Findings | Reference |
|---|---|---|
| Guinea Pig Airway Inflammation | Reduction in inflammatory cell influx (neutrophils, eosinophils). | syncrosome.comnih.gov |
| In vitro Human Monocytes | Suppression of lipopolysaccharide-induced TNF-α generation. | ncats.io |
| Animal Models of Bronchoconstriction | Inhaled administration produced bronchodilation. | google.com |
Studies in Murine Models of Gastrointestinal Inflammation
The therapeutic potential of phosphodiesterase inhibitors, including compounds with similar mechanisms to this compound, has been evaluated in murine models of inflammatory bowel disease (IBD), which includes conditions like Crohn's disease and ulcerative colitis. nih.govirjournal.orgnih.govecco-ibd.eu These animal models are instrumental in understanding the pathogenesis of intestinal inflammation and for the preclinical assessment of new drugs. nih.govnih.govmdpi.com
Commonly used chemically induced models of colitis include the dextran sodium sulfate (DSS) and 2,4,6-trinitrobenzenesulfonic acid (TNBS) models. nih.govmdpi.com The DSS model, in particular, is considered useful for the preclinical testing of compounds for IBD therapy. plos.org
Studies on selective PDE4 inhibitors, such as roflumilast, and dual PDE3/4 inhibitors, like pumafentrine, in the DSS-induced colitis model in mice have shown promising results. plos.org Treatment with these inhibitors has been associated with a reduction in clinical signs of colitis and a decrease in the expression of the pro-inflammatory cytokine TNF-α. plos.org The anti-inflammatory effects are attributed to the elevation of intracellular cAMP following PDE inhibition, which leads to the suppression of inflammatory mediators. researchtrends.netplos.org
While direct studies on this compound in these specific gastrointestinal models are not extensively detailed in the provided search results, the demonstrated efficacy of other PDE4 and dual PDE3/4 inhibitors in these models suggests a potential therapeutic role for compounds with this mechanism of action in treating gastrointestinal inflammation. plos.org The rationale is based on the significant role of PDE4 in modulating inflammatory cells, such as T-cells and macrophages, which are implicated in the pathogenesis of IBD. plos.orgbenaroyaresearch.org
Table 2: Effects of PDE4 and PDE3/4 Inhibitors in Murine Colitis Models To display the table in an a interactive format, please view this article in a compatible browser.
| Compound Class | Model | Key Findings | Reference |
|---|---|---|---|
| Selective PDE4 Inhibitor (Roflumilast) | DSS-induced colitis in mice | Reduction in clinical score and TNF-α expression. | plos.org |
| Dual PDE3/4 Inhibitor (Pumafentrine) | DSS-induced colitis in mice | Reduction in clinical score and TNF-α expression. | plos.org |
Comparative Preclinical Pharmacology with Other Phosphodiesterase Inhibitors
This compound is a dual inhibitor of PDE3 and PDE4. ncats.ionih.gov Its pharmacological profile is often compared with other PDE inhibitors to understand its relative potency and selectivity.
In the landscape of PDE inhibitors, compounds are often categorized by their selectivity for different PDE isoenzymes. For instance, Rolipram (B1679513) is a well-known selective PDE4 inhibitor, while Milrinone is a selective PDE3 inhibitor. google.complos.org Dual inhibitors like this compound and Zardaverine target both PDE3 and PDE4. nih.gov
Preclinical studies have shown that dual PDE3/4 inhibition can sometimes lead to synergistic or more pronounced anti-inflammatory and bronchodilatory effects compared to selective inhibition of either isoenzyme alone. nih.gov For example, while selective PDE4 inhibitors are effective at suppressing inflammatory cell function, the addition of PDE3 inhibition can contribute to enhanced airway smooth muscle relaxation. nih.govopenrespiratorymedicinejournal.com
However, the therapeutic window and side-effect profile are critical considerations. Some early PDE4 inhibitors were limited by adverse effects such as nausea and vomiting. google.complos.org Newer generations of PDE4 inhibitors, like Roflumilast and Cilomilast , have been developed with the aim of improving tolerability. openrespiratorymedicinejournal.complos.org Roflumilast, for instance, has shown anti-inflammatory activity in animal models and humans with better tolerability than earlier PDE4 inhibitors. plos.org
The development of inhaled dual PDE3/4 inhibitors, such as Ensifentrine , represents another strategy to maximize therapeutic effects in the lungs while minimizing systemic side effects. nih.govveronapharma.com
Table 3: Comparative Profile of Selected Phosphodiesterase Inhibitors To display the table in an interactive format, please view this article in a compatible browser.
| Compound | Primary PDE Target(s) | Key Preclinical/Clinical Characteristics | Reference |
|---|---|---|---|
| This compound | PDE3, PDE4 | Anti-allergic effects, bronchodilation upon inhalation. | ncats.iogoogle.com |
| Rolipram | PDE4 | Selective PDE4 inhibitor, limited clinical use due to side effects. | google.complos.org |
| Cilomilast | PDE4 | Second-generation oral PDE4 inhibitor. | openrespiratorymedicinejournal.com |
| Roflumilast | PDE4 | Oral PDE4 inhibitor with anti-inflammatory effects. | plos.org |
| Zardaverine | PDE3, PDE4 | Dual inhibitor with modest and short-lived bronchodilation. | nih.gov |
| Milrinone | PDE3 | Cardiotonic agent with short-lived bronchodilation. | google.com |
| Ensifentrine | PDE3, PDE4 | Inhaled dual inhibitor with bronchodilator and anti-inflammatory effects. | nih.govveronapharma.com |
| Pumafentrine | PDE3, PDE4 | Dual inhibitor showing efficacy in experimental colitis. | plos.org |
Drug Discovery and Development Implications for Cis Benafentrine
Lead Compound Identification and Optimization
The initial phase of drug discovery focuses on identifying a "lead compound"—a chemical entity that demonstrates the desired biological activity against a specific target. cisncancer.orgnumberanalytics.com This process often involves high-throughput screening of large chemical libraries to find molecules that interact with the target protein. cisncancer.org Once a lead is identified, the subsequent and critical stage is lead optimization. cisncancer.orgnumberanalytics.com
Lead optimization is a systematic process of chemically modifying the lead compound to enhance its desirable properties while minimizing undesirable ones. numberanalytics.comnih.gov The primary goals of this phase are to improve efficacy, selectivity, and pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). numberanalytics.comnih.gov medicinal chemists synthesize and evaluate analogs of the lead compound to understand the structure-activity relationship (SAR), which delineates how chemical structure correlates with biological activity. numberanalytics.com This iterative process aims to produce a clinical candidate with an optimal balance of potency, safety, and "drug-like" characteristics. numberanalytics.comnih.gov
For a compound like cis-(-)-Benafentrine, which has been investigated as a dual inhibitor of phosphodiesterase (PDE) 3 and 4, the optimization process would focus on maximizing its inhibitory activity against these two enzymes while minimizing off-target effects. researchgate.netresearchgate.net The challenge lies in balancing the inhibition of both PDE3 and PDE4 to achieve a synergistic therapeutic effect, particularly for respiratory diseases where both bronchodilation (PDE3 inhibition) and anti-inflammatory effects (PDE4 inhibition) are beneficial. nih.govopenrespiratorymedicinejournal.com
Table 1: Key Stages in Early Drug Discovery
| Stage | Primary Objective | Key Activities |
|---|---|---|
| Target Identification | To identify a molecular target (e.g., enzyme, receptor) that plays a key role in a disease. | Genetic, genomic, and proteomic studies. |
| Lead Identification | To find a chemical compound ("lead") that interacts with the identified target. | High-throughput screening (HTS) of compound libraries. |
| Lead Optimization | To chemically modify the lead compound to improve its drug-like properties. | Synthesis of analogs, structure-activity relationship (SAR) studies, ADME/Tox profiling. |
| Candidate Nomination | To select the most promising optimized compound for preclinical and clinical development. | Comprehensive in vitro and in vivo testing. |
Target Validation and Mechanism-Based Drug Design
Target validation is a crucial and early step in the drug discovery process, aiming to confirm that modulating a specific biological target will have a therapeutic benefit with an acceptable safety margin. sygnaturediscovery.com Inadequate preclinical target validation is a significant reason for the failure of many drug candidates in clinical trials. sygnaturediscovery.com This process involves a variety of techniques to build a strong link between the target and the disease. sygnaturediscovery.com
Mechanism-based drug design is an approach that leverages a deep understanding of the biological target and its role in disease pathology to design effective drugs. nih.gov This strategy can be either "target-based" (reverse chemical genetics), where a known target is used to screen for active compounds, or "phenotype-based" (forward chemical genetics), where compounds are first identified based on a desired cellular effect, and the target is identified later. researchgate.net
For this compound, the targets are the phosphodiesterase enzymes PDE3 and PDE4. researchgate.netresearchgate.net These enzymes are critical in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger involved in various cellular processes, including inflammation and smooth muscle contraction. researchgate.net
Target Validation Techniques for PDE3/4 Inhibition:
Functional Analysis: In vitro assays are used to measure the biological activity of the target and to characterize the pharmacology of potential inhibitors. sygnaturediscovery.com For PDE inhibitors, this would involve measuring the inhibition of cAMP hydrolysis.
Expression Profiling: Determining the distribution of PDE3 and PDE4 in healthy and diseased tissues helps to understand their role in pathology and to predict potential on-target side effects. sygnaturediscovery.com
Cell-Based Models: Using disease-relevant cell lines or primary cells to assess the effects of PDE inhibition on inflammatory responses and smooth muscle relaxation. sygnaturediscovery.com
Biomarker Identification: Identifying and validating biomarkers that can be used to monitor the engagement of the drug with its target and the resulting pharmacodynamic effects. sygnaturediscovery.com
Computational methods, including AI and machine learning, are increasingly used in target validation and drug design to predict the "druggability" of a target, identify binding pockets, and model protein structures. immunocure.us
Strategies for Enhancing Therapeutic Index in Future Research
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that produces a therapeutic effect. mdpi.com A narrow therapeutic index indicates that the toxic dose is not much higher than the effective dose, requiring careful monitoring to avoid adverse effects. mdpi.comopenaccessjournals.com Enhancing the therapeutic index is a key goal in drug development. googleapis.com
For dual PDE3/4 inhibitors, a major challenge has been a low therapeutic ratio, leading to the failure of many compounds in early development. nih.gov Strategies to improve the therapeutic index for future research in this area include:
Inhaled Delivery: Administration of dual PDE3/4 inhibitors via inhalation can maximize drug concentration in the lungs while minimizing systemic exposure, thereby reducing the risk of systemic side effects. researchgate.netnih.gov
Isoform and Subtype Specificity: Developing inhibitors with greater selectivity for specific PDE3 and PDE4 subtypes that are most relevant to the disease pathology could improve efficacy and reduce off-target effects. nih.gov
Rapid Systemic Clearance: Designing inhaled compounds that are quickly cleared from the systemic circulation can further enhance the safety profile. researchgate.net
Combination Therapy: Exploring the use of dual PDE3/4 inhibitors in combination with other established therapies, such as long-acting beta-agonists (LABA) and inhaled corticosteroids (ICS), may allow for lower, safer doses of each component while achieving a synergistic therapeutic effect. openrespiratorymedicinejournal.com
Preclinical studies have shown that combining PDE3 and PDE4 inhibitors can have additive or synergistic effects on anti-inflammatory responses and airway smooth muscle relaxation compared to inhibiting either enzyme alone. copdfoundation.org Interestingly, some research suggests that this synergy in efficacy may not extend to side effects, offering a potential avenue for an improved therapeutic window. nih.gov
Role of this compound as a Research Tool Compound
Research tool compounds are valuable chemical probes used to investigate biological pathways and validate drug targets. advatechgroup.com this compound, as a dual PDE3/4 inhibitor, can serve as a useful tool for studying the combined roles of these two enzymes in various physiological and pathological processes. researchgate.netadvatechgroup.com
By using this compound in preclinical models, researchers can explore the downstream consequences of simultaneously inhibiting both PDE3 and PDE4. This can help to:
Elucidate the complex interplay between these two signaling pathways.
Identify novel biological functions regulated by PDE3 and PDE4.
Validate the therapeutic potential of dual PDE3/4 inhibition for different diseases.
Provide a benchmark for the development of new and improved dual PDE3/4 inhibitors.
The use of well-characterized tool compounds is essential for building a strong foundation of biological knowledge that can guide future drug discovery efforts. sygnaturediscovery.com
Future Directions in Dual PDE3/4 Inhibitor Research
The development of dual PDE3/4 inhibitors represents a promising therapeutic strategy for chronic obstructive pulmonary disease (COPD) and other inflammatory airway diseases. nih.govcopdfoundation.org The rationale is based on the potential for synergistic or additive effects on both bronchodilation and inflammation. copdfoundation.org
Future research in this area is likely to focus on several key aspects:
Development of Inhaled Formulations: The approval of ensifentrine, an inhaled dual PDE3/4 inhibitor, for the maintenance treatment of COPD highlights the potential of this approach to improve the therapeutic index. copdfoundation.orgmdpi.com Future efforts will likely focus on developing other inhaled candidates with optimized pharmacokinetic and pharmacodynamic profiles.
Targeting Specific Patient Populations: Identifying patient subgroups who are most likely to benefit from dual PDE3/4 inhibition will be crucial for the successful clinical development and application of these drugs.
Exploring New Therapeutic Indications: While the primary focus has been on COPD, the anti-inflammatory and smooth muscle relaxant properties of dual PDE3/4 inhibitors suggest their potential utility in other conditions, such as asthma and cystic fibrosis. researchgate.netmdpi.com
Understanding Synergistic Mechanisms: Further research is needed to fully elucidate the molecular mechanisms underlying the synergistic effects of dual PDE3/4 inhibition. This knowledge will be invaluable for the design of next-generation inhibitors.
Combination Therapies: Investigating the efficacy and safety of dual PDE3/4 inhibitors in combination with existing treatments for airway diseases is a promising avenue for improving patient outcomes. openrespiratorymedicinejournal.com
The journey of dual PDE3/4 inhibitors from concept to clinical reality has been long, but recent successes have revitalized interest in this drug class. Continued innovation in drug design, delivery, and clinical trial methodology will be essential to fully realize the therapeutic potential of this approach.
Q & A
Q. Q. What strategies bridge in vitro findings of cis-(-)-Benafentrine to clinical relevance?
- Methodological Answer : Establish pharmacokinetic/pharmacodynamic (PK/PD) models using species-specific scaling factors. Validate biomarkers of target engagement in patient-derived samples (e.g., organoids). Collaborate with clinical researchers to align preclinical endpoints with clinical trial designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
